3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a propanone moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and piperazine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated with propanoyl chloride to yield the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride.
Reduction: 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-ol hydrochloride.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance its binding affinity, while the piperazine ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
- 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)butan-1-one hydrochloride
- 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)propan-1-one hydrochloride
Uniqueness
3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and piperazine ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16;/h2-3,5-6,15H,4,7-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKUYNXXNSNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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